molecular formula C8H3ClF4O B6326092 2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde CAS No. 95445-69-5

2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde

Cat. No.: B6326092
CAS No.: 95445-69-5
M. Wt: 226.55 g/mol
InChI Key: KNHJOOROLZMUOK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-chloro-5-fluoro-3-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O/c9-7-4(3-14)1-5(10)2-6(7)8(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHJOOROLZMUOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)Cl)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trifluoromethyl Group Installation via Swarts Reaction

The trifluoromethyl group at position 3 is typically introduced through halogen exchange using antimony trifluoride (SbF3) and hydrogen fluoride (HF). This method, adapted from the synthesis of o-trifluoromethyl benzaldehyde, involves replacing chlorine atoms on a trichloromethyl precursor. For example, 3-(trichloromethyl)-benzaldehyde derivatives undergo fluorination at 70–90°C under 2.5 MPa pressure, yielding trifluoromethyl groups with >82% efficiency.

Reaction Conditions:

  • Temperature: 70–95°C

  • Catalyst: SbF3 (0.04–0.1 wt%)

  • Pressure: 2.0–2.5 MPa

  • Time: 4–6 hours

Post-fluorination, distillation under reduced pressure (0.095 MPa) isolates the product, achieving >95% purity.

Directed Ortho Metalation for Chloro Functionalization

tert-Butyl Lithium-Mediated Chlorination

The chloro group at position 2 is efficiently introduced using tert-butyl lithium (t-BuLi) and tetramethylethylenediamine (TMEDA) or DIPEA as coordinating agents. This method, adapted from 2-chloro-5-(trifluoromethyl) benzoic acid synthesis, involves deprotonating the aromatic ring at low temperatures (-75°C) followed by chlorination.

Typical Procedure:

  • Dissolve 3-(trifluoromethyl)-5-fluoro-benzaldehyde (0.1 mol) and TMEDA (0.1 mol) in anhydrous tetrahydrofuran (THF).

  • Cool to -75°C under nitrogen and add t-BuLi (0.1 mol) dropwise.

  • Quench with hexachloroethane (0.1 mol) after 1 hour.

  • Acidify with 6M HCl (pH 3–4) and isolate via distillation.

Yield: 85–92%.

Aldehyde Group Introduction and Optimization

Oxidation of Methyl Precursors

The aldehyde functionality is introduced via oxidation of a methyl group. Manganese dioxide (MnO2) or chromium trioxide (CrO3) in acetic acid selectively oxidizes 2-chloro-5-fluoro-3-(trifluoromethyl)-toluene to the corresponding benzaldehyde.

Conditions:

  • Oxidizing agent: MnO2 (3 equiv)

  • Solvent: Glacial acetic acid

  • Temperature: 80°C, 12 hours

  • Yield: 75–80%

Hydrolysis of Benzal Chloride

An alternative route involves hydrolyzing 2-chloro-5-fluoro-3-(trifluoromethyl)-benzal chloride. Treatment with aqueous HCl (6M) at 100°C for 2–3 hours achieves >95% conversion to the aldehyde.

Integrated Synthetic Routes

Sequential Halogenation and Oxidation

A representative synthesis combines halogen exchange and oxidation:

  • Trifluoromethyl Installation: Fluorinate 3-(trichloromethyl)-5-fluoro-benzaldehyde with HF/SbF3.

  • Chlorination: Use t-BuLi/TMEDA to introduce chlorine at position 2.

  • Aldehyde Formation: Oxidize a methyl precursor with MnO2.

Overall Yield: 68–74%

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid.

    Reduction: 2-Chloro-5-fluoro-3-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde depends on its specific application. In chemical reactions, the electron-withdrawing effects of the trifluoromethyl and halogen groups influence the reactivity of the aldehyde group. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Chloro-5-fluoro-3-(trifluoromethyl)benzaldehyde
  • CAS Number : 95445-69-5
  • Molecular Formula : C₈H₃ClF₄O
  • Molecular Weight : 226.56 g/mol
  • Density : 1.502 ± 0.06 g/cm³ (predicted)
  • Boiling Point : 209.4 ± 35.0 °C (predicted)

This compound features a benzaldehyde core substituted with chlorine (position 2), fluorine (position 5), and a trifluoromethyl group (position 3). The electron-withdrawing nature of these substituents enhances electrophilicity at the aldehyde group, making it valuable in nucleophilic addition reactions and as a precursor in pharmaceutical and agrochemical synthesis .

Comparison with Structural Analogs

Structural and Physical Properties

The table below compares key parameters with structurally related benzaldehydes:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Boiling Point (°C, predicted) Density (g/cm³)
Target Compound 95445-69-5 C₈H₃ClF₄O 226.56 2-Cl, 5-F, 3-CF₃ 209.4 ± 35.0 1.502 ± 0.06
5-Chloro-2-fluorobenzaldehyde 96515-79-6 C₇H₄ClFO 158.55 2-F, 5-Cl Not reported Not reported
5-Chloro-2-(trifluoromethyl)benzaldehyde 90381-07-0 C₈H₄ClF₃O 208.56 5-Cl, 2-CF₃ Not reported Not reported
2-Bromo-5-(trifluoromethyl)benzaldehyde 861928-27-0 C₈H₄BrF₃O 261.47 2-Br, 5-CF₃ Not reported Not reported
2-Nitro-5-(trifluoromethyl)benzaldehyde 1176723-57-1 C₈H₄F₃NO₃ 219.12 2-NO₂, 5-CF₃ Not reported Not reported
3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde Not reported C₈H₃ClF₄O 226.56 3-Cl, 2-F, 6-CF₃ Not reported Not reported

Key Observations :

  • Substituent Effects: The target compound’s 2-Cl, 5-F, and 3-CF₃ substitution creates a unique electronic profile. Comparatively, 5-Chloro-2-(trifluoromethyl)benzaldehyde lacks fluorine but retains similar steric bulk.
  • Nitro vs. Halogen Substitution : The nitro group in 2-Nitro-5-(trifluoromethyl)benzaldehyde (CAS 1176723-57-1) introduces stronger electron-withdrawing effects, likely increasing electrophilicity at the aldehyde group compared to halogenated analogs .

Biological Activity

2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde is a halogenated aromatic compound that has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H5ClF4O, with a molecular weight of 226.56 g/mol. Its structure features a benzaldehyde group substituted with chlorine and fluorine atoms, which significantly influence its biological properties.

Cytochrome P450 Inhibition

One of the most notable biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial for drug metabolism, and its inhibition can lead to altered pharmacokinetics of co-administered drugs. Such interactions are vital in drug design and development, as they may enhance therapeutic efficacy while minimizing toxicity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaUnique Features
This compound C10H5ClF4ONotable CYP1A2 inhibition
2-Chloro-5-(trifluoromethyl)benzaldehyde C10H6ClF3OLacks fluorine at the 5-position; different activity
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde C10H6ClF4ODifferent chlorine position; altered reactivity
5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde C10H6ClF4OSimilar structure but varied substitution pattern

The presence of multiple fluorine atoms enhances lipophilicity and metabolic stability compared to other compounds, making it particularly valuable in medicinal chemistry.

Case Studies and Research Findings

Several studies have highlighted the biological activity of fluorinated compounds similar to this compound:

  • Inhibition Studies : A study demonstrated that compounds containing trifluoromethyl groups exhibit increased potency in inhibiting specific enzymes involved in neurotransmitter uptake, suggesting a potential role in psychiatric disorders .
  • Antimicrobial Activity : Research on structurally related compounds indicated significant activity against multidrug-resistant strains of bacteria, with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL for certain derivatives .
  • Pharmacokinetic Profiles : Animal studies have shown that compounds similar to this compound possess favorable pharmacokinetic properties, including moderate exposure and slow elimination rates, which are critical for maintaining therapeutic levels in vivo .

Q & A

Q. What strategies optimize its use as a precursor in heterocyclic synthesis?

  • Condensation Reactions : With hydrazines to form Schiff bases (e.g., 2-chloro-5-fluoro-3-(trifluoromethyl)benzaldehyde hydrazone) for pyrazole or imidazole synthesis .
  • Catalytic Cyclization : Pd-catalyzed C–H activation constructs indole derivatives (yields ~70–85%) .

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